molecular formula C22H38N2O2 B14324604 Benzenamine, 4-nitro-N,N-dioctyl- CAS No. 107613-19-4

Benzenamine, 4-nitro-N,N-dioctyl-

Cat. No.: B14324604
CAS No.: 107613-19-4
M. Wt: 362.5 g/mol
InChI Key: SZRZKZJMRKAMEP-UHFFFAOYSA-N
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Description

Benzenamine, 4-nitro-N,N-dioctyl- (IUPAC name: N,N-dioctyl-4-nitrobenzenamine) is a nitro-substituted aromatic amine characterized by a benzene ring with a nitro group (-NO₂) at the para position and two octyl chains (-C₈H₁₇) attached to the nitrogen atom. This structure confers distinct electronic and steric properties:

  • Electronic effects: The nitro group is strongly electron-withdrawing, polarizing the aromatic ring and influencing reactivity in electrophilic substitution or reduction reactions.
  • Steric effects: The bulky dioctyl substituents enhance lipophilicity, impacting solubility and interaction with biological or polymeric matrices.

Properties

CAS No.

107613-19-4

Molecular Formula

C22H38N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

4-nitro-N,N-dioctylaniline

InChI

InChI=1S/C22H38N2O2/c1-3-5-7-9-11-13-19-23(20-14-12-10-8-6-4-2)21-15-17-22(18-16-21)24(25)26/h15-18H,3-14,19-20H2,1-2H3

InChI Key

SZRZKZJMRKAMEP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-nitro-N,N-dioctyl- typically involves the nitration of N,N-dioctylaniline. The process begins with the preparation of N,N-dioctylaniline by reacting aniline with octyl bromide in the presence of a base such as sodium hydroxide. The resulting N,N-dioctylaniline is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the 4-nitro derivative.

Industrial Production Methods

Industrial production of Benzenamine, 4-nitro-N,N-dioctyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration step is particularly critical, requiring careful handling of reagents and control of temperature to prevent side reactions and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Benzenamine, 4-nitro-N,N-dioctyl- undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.

    Oxidation: The compound can be oxidized under strong conditions, leading to the formation of various oxidation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon or other reducing agents like tin(II) chloride in hydrochloric acid.

    Substitution: Electrophiles such as bromine or chlorinating agents in the presence of a Lewis acid catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Reduction: 4-amino-N,N-dioctylaniline.

    Substitution: Various substituted derivatives depending on the electrophile used.

    Oxidation: Oxidized products such as nitroso or nitro derivatives.

Scientific Research Applications

Benzenamine, 4-nitro-N,N-dioctyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, including stabilizers and additives for polymers and coatings.

Mechanism of Action

The mechanism of action of Benzenamine, 4-nitro-N,N-dioctyl- involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s lipophilic nature, due to the presence of octyl groups, facilitates its interaction with lipid membranes and intracellular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between Benzenamine, 4-nitro-N,N-dioctyl- and related compounds:

Compound Name Molecular Formula Substituents Key Features
Benzenamine, 4-nitro-N,N-dioctyl- C₂₂H₃₈N₂O₂ -NO₂ (para), -N(C₈H₁₇)₂ High lipophilicity, potential for membrane interaction, UV absorption
N,N-Dimethyl-4-nitroaniline C₈H₁₀N₂O₂ -NO₂ (para), -N(CH₃)₂ Smaller alkyl groups; used in dye synthesis, moderate solubility in water
4-Nitro-N,N-bis(4-methylphenyl)benzenamine C₁₉H₁₇N₃O₂ -NO₂ (para), -N(C₆H₄CH₃)₂ Aryl substituents; enhanced conjugation for optoelectronic applications
Benzenamine, 4-octyl-N-(4-octylphenyl) C₂₈H₄₃N -H (para), -N(C₈H₁₇)(C₆H₄C₈H₁₇) No nitro group; antioxidant properties, high thermal stability
Benzeneethanamine, 4-nitro-N,N-dipropyl- C₁₄H₂₁N₃O₂ -NO₂ (para), -N(C₃H₇)₂, -CH₂CH₂- Ethyl linker; nitro reduction to reactive intermediates, moderate lipophilicity

Physical and Chemical Properties

  • Lipophilicity: The dioctyl chains in Benzenamine, 4-nitro-N,N-dioctyl- significantly increase its logP value compared to shorter-chain analogs like N,N-dimethyl-4-nitroaniline (logP ~1.5 vs. ~4.5 estimated for dioctyl) .
  • Thermal Stability : Bulky alkyl groups (e.g., octyl) improve thermal stability, as seen in Benzenamine, 4-octyl-N-(4-octylphenyl), which lacks a nitro group but decomposes above 300°C . The nitro group may lower thermal stability due to its oxidative nature.
  • Electronic Properties: The nitro group’s electron-withdrawing effect red-shifts UV-Vis absorption compared to non-nitro analogs, making it useful in photochemical applications .

Key Differentiators

  • Nitro Group vs. Other Substituents : Unlike halogenated analogs (e.g., 4-chloro-N-(phenylmethylene)benzenamine ), the nitro group in Benzenamine, 4-nitro-N,N-dioctyl- enhances electrophilicity, enabling nucleophilic aromatic substitution or reduction to amines.
  • Alkyl Chain Length : Compared to dipropyl or dimethyl analogs, dioctyl chains drastically alter solubility and aggregation behavior, making the compound suitable for colloidal systems or micelle formation.

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